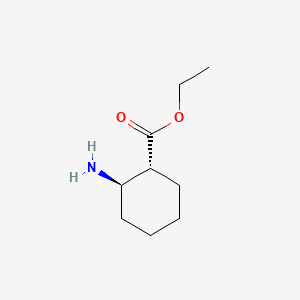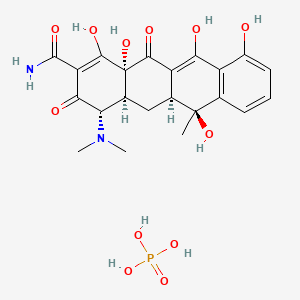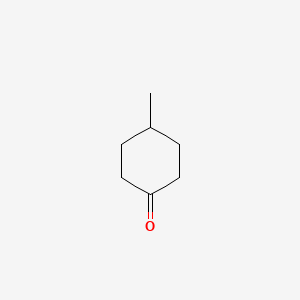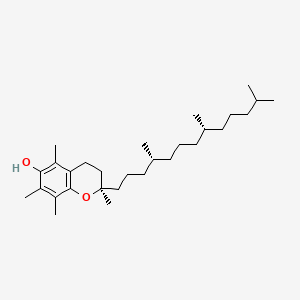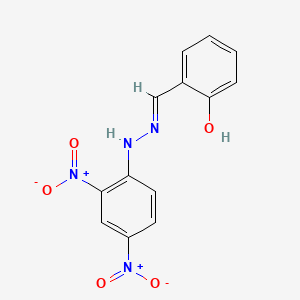
SAMARIUM SILICIDE, SMSI2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium silicide (SmSi2) is a compound formed by the combination of samarium, a rare earth element, and silicon. It is known for its unique properties, including ferromagnetism and high thermal stability. Samarium silicide is used in various scientific and industrial applications due to its ability to form stable interfaces with silicon substrates .
Méthodes De Préparation
Samarium silicide can be synthesized through several methods. One common approach involves depositing samarium on silicon substrates at various temperatures, ranging from room temperature to 400°C. The surface structure, interface reactivity, and magnetic properties are then analyzed using techniques such as low-energy electron diffraction (LEED), X-ray photoelectron spectroscopy (XPS), and magneto-optical Kerr effect (MOKE) . Another method involves samarium ion implantation, where samarium ions are implanted into silicon wafers using a metal vapor vacuum arc ion source .
Analyse Des Réactions Chimiques
Samarium silicide undergoes various chemical reactions, including oxidation and reduction. Freshly prepared samarium silicide layers react strongly with oxygen from the residual gas, promoting the formation of samarium oxide (Sm2O3) at the expense of both metal samarium and samarium silicide . Samarium compounds, such as samarium iodide (SmI2), are known for their ability to perform single-electron transfer reductions under mild conditions, making them useful in organic synthesis .
Applications De Recherche Scientifique
Samarium silicide has several scientific research applications. It is used in the field of spintronics, where ferromagnetic/semiconductor interfaces are studied for their potential in developing advanced electronic devices . Additionally, samarium silicide is used in the synthesis of continuous samarium disilicide films on silicon wafers, which have applications in microelectronics and optoelectronics . The compound’s unique properties make it valuable for research in materials science and condensed matter physics.
Mécanisme D'action
The mechanism of action of samarium silicide involves its interaction with silicon substrates and its ability to form stable interfaces. The compound’s ferromagnetic properties are attributed to the presence of samarium ions in different oxidation states, such as Sm2+ and Sm3+. These ions interact with the silicon lattice, leading to the observed magnetic behavior . In organic synthesis, samarium compounds like samarium iodide act as one-electron reductants, facilitating reductions through electron transfer and proton transfer steps .
Comparaison Avec Des Composés Similaires
Samarium silicide can be compared to other rare earth silicides, such as neodymium silicide (NdSi2) and gadolinium silicide (GdSi2). While all these compounds share similar properties, such as high thermal stability and ferromagnetism, samarium silicide is unique due to its specific electronic and magnetic characteristics . The larger atomic radius of samarium compared to other rare earth elements also influences its interaction with silicon, resulting in distinct structural and magnetic properties .
Propriétés
Numéro CAS |
12300-22-0 |
|---|---|
Formule moléculaire |
Si2Sm |
Poids moléculaire |
206.532 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







